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molecular formula C27H34ClNO2S B1676634 MK-886 CAS No. 118414-82-7

MK-886

Cat. No. B1676634
M. Wt: 472.1 g/mol
InChI Key: QAOAOVKBIIKRNL-UHFFFAOYSA-N
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Patent
US05225421

Procedure details

Following the procedure of Example 10, but using 1-(p-chlorobenzyl)-1[-(4-(i-propyl)phenyl]hydrazine hydrochloride and methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate as starting materials and hydrolysis at reflux, the title compound was prepared, mp 189°-192°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]N)=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[CH3:13][C:14]([CH3:28])([CH2:19][C:20](=O)[CH2:21][S:22][C:23]([CH3:26])([CH3:25])[CH3:24])[C:15]([O:17]C)=[O:16]>>[Cl:1][C:8]1[CH:9]=[CH:10][C:5]([CH2:2][N:11]2[C:8]3[C:7](=[CH:6][C:5]([CH:2]([CH3:4])[CH3:3])=[CH:10][CH:9]=3)[C:21]([S:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[C:20]2[CH2:19][C:14]([CH3:28])([CH3:13])[C:15]([OH:17])=[O:16])=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)C1=CC=C(C=C1)NN
Step Two
Name
methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OC)(CC(CSC(C)(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
materials and hydrolysis
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=C(C3=CC(=CC=C23)C(C)C)SC(C)(C)C)CC(C(=O)O)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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